Digimed

Catalog No.
S526083
CAS No.
71-63-6
M.F
C41H64O13
M. Wt
764.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digimed

CAS Number

71-63-6

Product Name

Digimed

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

InChI

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3

InChI Key

WDJUZGPOPHTGOT-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 3.9 mg/L at 25 °C
Slightly soluble in water
Practically insoluble in water (1 g/100 L at 20 °C)
Very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine
1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether
2.89e-02 g/L

Synonyms

AWD, Digitoxin, Bürger, Digitoxin, Coramedan, Didier, Digitoxin, Digimed, Digimerck, Digitaline Nativelle, Digitoxin, Digitoxin AWD, Digitoxin Bürger, Digitoxin Didier, Digitoxin Philo, Digitoxin-Philo, Digophton, Nativelle, Digitaline

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O

The exact mass of the compound Digitoxin is 764.4347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.9 mg/l (at 25 °c)5.10e-06 min water, 3.9 mg/l at 25 °cslightly soluble in waterpractically insoluble in water (1 g/100 l at 20 °c)very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine1 g dissolves in about 40 ml chloroform, 60 ml alcohol, 400 ml ethyl acetate at 20 °c; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether2.89e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7529. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Digitoxin (CAS 71-63-6) is a purified cardiac glycoside isolated from the foxglove plant, *Digitalis purpurea*. It functions as a potent inhibitor of the Na+/K+-ATPase pump, which is fundamental to its cardiotonic effects. Key procurement-relevant characteristics of Digitoxin are its high lipophilicity, extensive plasma protein binding (>95%), and a notably long biological half-life of 5–7 days. Unlike its close analog digoxin, Digitoxin is eliminated primarily via hepatic metabolism, making its clearance largely independent of renal function.

Direct substitution of Digitoxin with its common analog, digoxin, is ill-advised due to profound differences in their pharmacokinetic profiles, which dictate their suitability for specific experimental models and clinical scenarios. Digitoxin's hepatic clearance contrasts sharply with digoxin's primary renal excretion, making Digitoxin a more suitable choice for studies involving models of renal impairment. Furthermore, its half-life of 5-7 days, compared to 36-48 hours for digoxin, allows for more stable, long-term compound exposure in vitro and in vivo, a critical factor for reproducibility in multi-day experiments. Procuring crude *Digitalis* extracts instead of purified Digitoxin introduces significant variability due to uncontrolled concentrations of other glycosides like gitoxin and digoxin, compromising experimental consistency and data interpretation.

Dramatically Longer Half-Life and Hepatic Clearance vs. Digoxin

Digitoxin exhibits a significantly longer elimination half-life, averaging 5-7 days, compared to the 36-48 hour half-life of digoxin. This difference of over 4-fold is a primary differentiator for experimental design. Furthermore, Digitoxin's clearance is primarily through hepatic metabolism, whereas digoxin is predominantly excreted unchanged by the kidneys. This makes Digitoxin's pharmacokinetics largely independent of renal function, a critical variable in many biological systems.

Evidence DimensionElimination Half-Life & Clearance Route
Target Compound Data5-7 days (120-168 hours); Primarily hepatic clearance
Comparator Or BaselineDigoxin: 1.5-2 days (36-48 hours); Primarily renal clearance
Quantified Difference>400% longer half-life and a different primary elimination organ system
ConditionsHuman pharmacokinetic studies

This allows for stable, long-term dosing regimens in vivo and reduces compound replenishment in vitro, while making it the specific tool for research in models where renal clearance is compromised or not the variable of interest.

Superior Lipophilicity and Plasma Protein Binding for High Tissue Distribution

Digitoxin is highly lipophilic and demonstrates extensive binding to plasma proteins, specifically albumin, at levels of 90-97%. This is substantially higher than digoxin, which is only 20-30% protein-bound. This high degree of protein binding and lipophilicity contributes to Digitoxin's low volume of distribution (approx. 0.6 L/kg) and long retention in the body, affecting its availability to target tissues and its formulation requirements.

Evidence DimensionPlasma Protein Binding
Target Compound Data90–97%
Comparator Or BaselineDigoxin: 20–30%
Quantified Difference3- to 4.8-fold higher plasma protein binding
ConditionsHuman plasma

For researchers studying drug-protein interactions, formulation of lipophilic compounds, or requiring a compound with high membrane permeability and sustained tissue presence, Digitoxin's properties are a distinct advantage over the more hydrophilic digoxin.

Potent Inhibition of Na+/K+-ATPase with Specific Isoform Selectivity

Digitoxin is a potent inhibitor of Na+/K+-ATPase, demonstrating distinct affinities for various isoforms. In one study using human recombinant enzymes, Digitoxin inhibited the α2β2 and α3β1 isoforms with Ki values of 63 nM and 136 nM, respectively, showing higher potency for the α2β2 isoform. Its potency is comparable to other well-studied cardiac glycosides. For instance, in studies on A549 cancer cells, digoxin showed an IC50 of 40 nM for inhibiting a downstream effect of Na+/K+-ATPase activity, while the benchmark inhibitor ouabain had an IC50 of 17 nM. The high purity of the isolated compound ensures that this inhibitory activity is specific and reproducible, unlike crude extracts which contain a mixture of active molecules.

Evidence DimensionNa+/K+-ATPase Inhibition (Ki or IC50)
Target Compound DataKi of 63 nM (α2β2 isoform) and 136 nM (α3β1 isoform)
Comparator Or BaselineDigoxin: IC50 of 40 nM (A549 cells); Ouabain: IC50 of 17 nM (A549 cells)
Quantified DifferenceDemonstrates nanomolar potency comparable to or greater than other standard inhibitors depending on the specific isoform and cell line.
ConditionsHuman recombinant Na+/K+-ATPase isoforms and human A549 cancer cell line.

For researchers needing a reliable and potent Na+/K+-ATPase inhibitor with a defined isoform affinity profile, procuring purified Digitoxin ensures target-specific effects and avoids the confounding variables of crude plant extracts.

Long-Term In Vitro Studies Requiring Stable Compound Concentration

Due to its long half-life, Digitoxin is highly suitable for multi-day cell culture experiments where consistent inhibition of Na+/K+-ATPase is required without frequent media changes and compound replenishment, thereby reducing experimental variability.

Pharmacokinetic and Metabolism Studies in Models of Renal Impairment

As Digitoxin's clearance is primarily hepatic and independent of kidney function, it serves as the ideal tool compound for pharmacological, toxicological, or efficacy studies in animal models or cell systems with compromised or absent renal function, providing a clear contrast to renally-cleared analogs like digoxin.

High-Reproducibility Assays of Na+/K+-ATPase Inhibition

For quantitative enzymology or high-throughput screening requiring a dependable standard, purified Digitoxin provides a consistent and potent inhibition of Na+/K+-ATPase. This avoids the inherent batch-to-batch variability and presence of confounding glycosides found in crude *Digitalis* extracts.

Formulation Development for Lipophilic, Highly Protein-Bound Drugs

With its high lipophilicity and >90% plasma protein binding, Digitoxin serves as an excellent model compound for developing and testing novel drug delivery systems, excipients, or solubilization technologies aimed at improving the bioavailability and handling of poorly soluble active pharmaceutical ingredients.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Digitoxin appears as odorless white or pale buff microcrystalline powder. Used as a cardiotonic drug. (EPA, 1998)
Solid

Color/Form

Very small elongated, rectangular plates from dilute alcohol
Prisms from dilute alcohol
White or pale buff microcrystalline powder
White leaflets or powder
Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

764.43469209 Da

Monoisotopic Mass

764.43469209 Da

Heavy Atom Count

54

Taste

Bitter

LogP

1.85
1.85 (LogP)
log Kow = 1.85
1.85

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

493 to 495 °F when anhydrous (EPA, 1998)
255.5 °C
MP: 256-257 °C (anhydrous)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E90NZP2L9U

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Digitoxin is a form of digitalis which is used as a medication. An overview on digitalis toxicity is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment and management of congestive cardiac insufficiency, arrhythmias and heart failure.

Therapeutic Uses

Anti-Arrhythmia Agents; Cardiotonic Agents; Enzyme Inhibitors
MEDICATION (VET): cardiac tonic
Cardiac glycosides are used principally in the prophylactic management and treatment of heart failure and to control the ventricular rate in patients with atrial fibrillation. ... Digoxin is the most commonly used cardiac glycoside, principally because it may be administered by various routes, has an intermediate duration of action, and has been extensively studied in patients with or without renal insufficiency. Some clinicians believe that digitoxin is the cardiac glycoside of choice in patients with renal failure because elimination half life in unchanged in these patients; however, digitoxin is no longer commercially available in the US. ...
Cardiac glycosides are used, usually in conjunction with other agents, in the management of symptomatic congestive heart failure associated with left ventricular systolic dysfunction. /Cardiac glycosides/
For more Therapeutic Uses (Complete) data for Digitoxin (14 total), please visit the HSDB record page.

Pharmacology

Digitoxin is a cardiac glycoside sometimes used in place of DIGOXIN. It has a longer half-life than digoxin; toxic effects, which are similar to those of digoxin, are longer lasting (From Martindale, The Extra Pharmacopoeia, 30th ed, p665). It is eliminated hepatically making it useful in patients with poor or erratic kidney function, although it is now rarely used in practice. Digitoxin lacks the strength of evidence that digoxin has in the management of heart failure.
Digitoxin is a lipid soluble cardiac glycoside that inhibits the plasma membrane sodium potassium ATPase, leading to increased intracellular sodium and calcium levels and decreased intracellular potassium levels. In studies increased intracellular calcium precedes cell death and decreased intracellular potassium increase caspase activation and DNA fragmentation, causing apoptosis and inhibition of cancer cell growth. (NCI)

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AA - Digitalis glycosides
C01AA04 - Digitoxin

Mechanism of Action

Digitoxin inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Digitoxin also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential.
AIMS: Recent studies suggest that proarrhythmic effects of cardiac glycosides (CGs) on cardiomyocyte Ca(2+) handling involve generation of reactive oxygen species (ROS). However, the specific pathway(s) of ROS production and the subsequent downstream molecular events that mediate CG-dependent arrhythmogenesis remain to be defined. METHODS AND RESULTS: We examined the effects of digitoxin (DGT) on Ca(2+) handling and ROS production in cardiomyocytes using a combination of pharmacological approaches and genetic mouse models. Myocytes isolated from mice deficient in NADPH oxidase type 2 (NOX2KO) and mice transgenically overexpressing mitochondrial superoxide dismutase displayed markedly increased tolerance to the proarrhythmic action of DGT as manifested by the inhibition of DGT-dependent ROS and spontaneous Ca(2+) waves (SCW). Additionally, DGT-induced mitochondrial membrane potential depolarization was abolished in NOX2KO cells. DGT-dependent ROS was suppressed by the inhibition of PI3K, PKC, and the mitochondrial KATP channel, suggesting roles for these proteins, respectively, in activation of NOX2 and in mitochondrial ROS generation. Western blot analysis revealed increased levels of oxidized CaMKII in WT but not in NOX2KO hearts treated with DGT. The DGT-induced increase in SCW frequency was abolished in myocytes isolated from mice in which the Ser 2814 CaMKII phosphorylation site on RyR2 is constitutively inactivated. CONCLUSION: These results suggest that the arrhythmogenic adverse effects of CGs on Ca(2+) handling involve PI3K- and PKC-mediated stimulation of NOX2 and subsequent NOX2-dependent ROS release from the mitochondria; mitochondria-derived ROS then activate CaMKII with consequent phosphorylation of RyR2 at Ser 2814.
Pro-inflammatory processes initiated in the endothelium represent a crucial step in the pathogenesis of inflammatory cardiovascular disease, such as atherosclerosis. Recent observations pointed to potential anti-inflammatory properties of the cardiac glycoside digitoxin. Therefore, the present study investigated potential anti-inflammatory and vasoprotective properties of digitoxin as well as the underlying signaling pathways affected in endothelial cells (EC). Digitoxin, employing therapeutical concentrations used in patients (3-30 nM), potently inhibited the IL-1beta-induced expression of MCP-1 and VCAM-1 in EC and the capacity of corresponding cell culture supernatants on monocyte migration as well as monocyte adhesion to endothelial monolayers, respectively. Furthermore, digitoxin prevented the IL-1beta-induced activation of p44/42-MAPK and NF-kappaB without affecting activation of JNK and p38-MAPK. Inhibition of NF-kappaB signaling but not p44/42-MAPK mimicked the observed inhibitory effects of digitoxin on MCP-1 expression and monocyte migration. Moreover, digitoxin inhibited NF-kappaB signaling at the level of TAK-1/IKK. Additionally, digitoxin prevented TNF-alpha-induced apoptosis in EC accompanied by activation of Akt. Blockade of PI-3-kinase, activator of Akt, prevented the anti-apoptotic properties of digitoxin and impaired its inhibitory action on NF-kappaB signaling and MCP-1 expression. Finally, digitoxin activated endothelial NO-synthase, which was blocked by inhibition of PI-3-kinase, Ca(2+)/Calmodulin-dependent-proteinkinase-II and chelation of intracellular calcium. Digitoxin elicits anti-inflammatory and vasoprotective properties by blocking NF-kappaB and activating PI-3-kinase/Akt signaling as well as Ca(2+)/Calmodulin-dependent-proteinkinase-II in EC. These observations indicate a potential therapeutical application of digitoxin in the treatment of cardiovascular diseases, such as atherosclerosis.
Cardiac glycosides have been used in the treatment of arrhythmias for more than 200 years. Two-pore-domain (K2P) potassium channels regulate cardiac action potential repolarization. Recently, K2P3.1 [tandem of P domains in a weak inward rectifying K+ channel (TWIK)-related acid-sensitive K+ channel (TASK)-1] has been implicated in atrial fibrillation pathophysiology and was suggested as an atrial-selective antiarrhythmic drug target. We hypothesized that blockade of cardiac K2P channels contributes to the mechanism of action of digitoxin and digoxin. All functional human K2P channels were screened for interactions with cardiac glycosides. Human K2P channel subunits were expressed in Xenopus laevis oocytes, and voltage clamp electrophysiology was used to record K+ currents. Digitoxin significantly inhibited K2P3.1 and K2P16.1 channels. By contrast, digoxin displayed isolated inhibitory effects on K2P3.1. K2P3.1 outward currents were reduced by 80% (digitoxin, 1 Hz) and 78% (digoxin, 1 Hz). Digitoxin inhibited K2P3.1 currents with an IC50 value of 7.4 uM. Outward rectification properties of the channel were not affected. Mutagenesis studies revealed that amino acid residues located at the cytoplasmic site of the K2P3.1 channel pore form parts of a molecular binding site for cardiac glycosides. In conclusion, cardiac glycosides target human K2P channels. The antiarrhythmic significance of repolarizing atrial K2P3.1 current block by digoxin and digitoxin requires validation in translational and clinical studies.
Cardiac glycosides inhibit the activity of sodium-potassium-activated adenosine triphosphatase (Na+-K+-ATPase), an enzyme required for active transport of sodium across myocardial cell membranes. Inhibition of this enzyme in cardiac cells results in an increase in the contractile state of the heart and it was believed that benefits of cardiac glycosides in heart failure were mainly associated with inotropic action. However, it has been suggested that benefits of cardiac glycosides may be in part related to enzyme inhibition in noncardiac tissues. Inhibition of Na+-K+-ATPase in vagal afferents acts to sensitize cardiac baroreceptors which may in turn decrease sympathetic outflow from the CNS. In addition, by inhibiting Na+-K+-ATPase in the kidney, cardiac glycosides decrease the renal tubular reabsorption of sodium; the resulting increase in the delivery of sodium to the distal tubules leads to the suppression of renin secretion from the kidneys. These observations led to the hypothesis that cardiac glycosides act in heart failure principally by attenuating the activation of the neurohormonal system, rather than by a positive inotropic action. Toxic doses of cardiac glycosides cause efflux of potassium from the myocardium and concurrent influx of sodium. Toxicity results in part from loss of intracellular potassium associated with inhibition of Na+-K+-ATPase. With therapeutic doses, augmentation of calcium influx to the contractile proteins with resultant enhancement of excitation-contraction coupling is involved in the positive inotropic action of cardiac glycosides; the role of Na+-K+-ATPase in this effect is controversial. /Cardiac glycosides/
Low concentrations of cardiac glycosides including ouabain, digoxin, and digitoxin block cancer cell growth without affecting Na+,K+-ATPase activity, but the mechanism underlying this anti-cancer effect is not fully understood. Volume-regulated anion channel (VRAC) plays an important role in cell death signaling pathway in addition to its fundamental role in the cell volume maintenance. Here, we report cardiac glycosides-induced signaling pathway mediated by the crosstalk between Na+,K+-ATPase and VRAC in human cancer cells. Submicromolar concentrations of ouabain enhanced VRAC currents concomitantly with a deceleration of cancer cell proliferation. The effects of ouabain were abrogated by a specific inhibitor of VRAC (DCPIB) and knockdown of an essential component of VRAC (LRRC8A), and they were also attenuated by the disruption of membrane microdomains or the inhibition of NADPH oxidase. Digoxin and digitoxin also showed anti-proliferative effects in cancer cells at their therapeutic concentration ranges, and these effects were blocked by DCPIB. In membrane microdomains of cancer cells, LRRC8A was found to be co-immunoprecipitated with Na+,K+-ATPase a1-isoform. These ouabain-induced effects were not observed in non-cancer cells. Therefore, cardiac glycosides were considered to interact with Na+,K+-ATPase to stimulate the production of reactive oxygen species, and they also apparently activated VRAC within membrane microdomains, thus producing anti-proliferative effects.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Vapor Pressure

1.09X10-27 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

71-63-6

Absorption Distribution and Excretion

Postmortem digitoxin levels in the choroid-retina and vitreous humor of patients who had undergone digitoxin therapy (therapeutic group) and in one case of suicidal digitoxin poisoning were measured and compared with levels in femoral vein blood, myocardium, kidney and liver. The results were interpreted in light of the medical history of each patient. The digitoxin level in the choroid-retina of the single case of suicidal poisoning was far higher than the choroid-retinal levels in the therapeutic group. In the latter, variation in choroid-retinal levels was comparable to that in the other tissues. In cases where the choroid-retina of the right and left eyes were examined, digitoxin levels in both eyes were essentially equal. There was no indication of significant changes in choroid-retinal levels due to postmortem diffusion of digitoxin into the vitreous body. Based on these results, determination of digitoxin levels in the choroid-retina could contribute to improving postmortem diagnosis of lethal digitoxin poisoning.
In cats ... 100% of digitoxin is absorbed in 80-100 min following duodenal admin ... digitalis glycosides are transported by blood ... bound to ... albumin, and in part free. ... Tissue distribution is not primarily to heart ... /highest concentration/ ... in excretory organs (liver, bile, intestinal tract, kidney) ... .
It is not predictably absorbed from gut of dogs... .
...Prolonged biological half-life of digitoxin and its metabolites appears to depend on recirculation of free drug molecules after biliary excretion as glucuronide and sulfate conjugate.
For more Absorption, Distribution and Excretion (Complete) data for Digitoxin (14 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Eliminated by hepatic degradation ...to inactive genins ...Stepwise hydrolysis of 3 molecules of digitoxose converts glycoside to aglycone digitoxigenin, which is ...converted to inactive epidigitoxigenin. Because enterohepatic recirculation occurs, approx 25% of metabolic end products appear in stool.
Studies with various tissues of guinea pig showed that liver, kidney, and adrenal tissues converted digitoxin to digoxin.
Digitoxin in bile of rats was excreted largely in form of glucuronide of digitoxigenin monodigitoxoside.
Cardiac glycosides undergo varying degrees of hepatic metabolism, enterohepatic circulation, and renal filtration and reabsorption depending on their polarity and lipid solubility. ... Less polar glycosides such as digitoxin are metabolized extensively before they are excreted. Metabolism includes stepwise cleavage of the sugar molecules, hydroxylation, epimerization, and formation of glucuronide and sulfate conjugates. /Cardiac glycosides/
For more Metabolism/Metabolites (Complete) data for Digitoxin (6 total), please visit the HSDB record page.

Wikipedia

Digitoxin

Drug Warnings

Cardiac glycosides should be used with caution in patients with severe pulmonary disease, hypoxia, myxedema, acute myocardial infarction, severe heart failure, acute myocarditis (including rheumatic carditis) or an otherwise damaged myocardium, since the likelihood of cardiac glycoside-induced arrhythmias is increased in these patients. The possibility that use of cardiac lycosides in some patient with acute myocardial infarction may result in an undesirable increase in oxygen demand and associated ischemia should be considered. In patients with rheumatic carditis, dosage should be low initially and increased gradually until a beneficial effect is obtained or, if improvement does not occur in these patients, the drug should be discontinued. Cardiac glycosides should be used with caution in patient with chronic constrictive pericarditis since these patients may respond unfavorably. Cardiac glycosides should be administered with extreme caution in patients with acute glomerulonephritis and congestive heart failure; if the drugs are necessary, total daily dosage must be reduced and given in divided doses with constant ECG monitoring. These patients should be treated concomitantly with diuretics and hypotensive agents and the glycoside should be discontinued as soon as possible. Cardiac glycosides should also be used with extreme caution, if at all, in patients with idiopathic hypertrophic subaortic stenosis because increased obstruction to left ventricular outflow may result. Patients with certain ejection fraction (e.g., restrictive cardiomyopathy, constrictive pericarditis, amyloid heart disease, acute cor pulmonale) may be particularly susceptible to the toxicity of cardiac glycosides. /Cardiac glycosides/
Cardiac glycosides should be given iv with caution in hypertensive patients, since iv administration of these drugs may increase blood pressure transiently. /Cardiac glycosides/
Safe use of cardiac glycosides during pregnancy has not been established. Although the drugs have been used in pregnant women without apparent harm to the mother or fetus, one neonatal death has been reported, allegedly due to digitoxin (no longer commercially available in the US) overdosage in utero.
Cardiac glycosides should not be administered to patients with substantial sinus or atrioventricular (VA) block, unless the conduction block has been addressed with a permanent pacemaker. The drugs should be used cautiously with other drugs that can depress sinus or AV nodal function. /Cardiac glycosides/
For more Drug Warnings (Complete) data for Digitoxin (24 total), please visit the HSDB record page.

Biological Half Life

The digitoxin half-life in elderly patients in the eight and ninth decade was more prolonged (mean +/- SD: 25 +/- 9 days) than in younger people (6.7 +/- 1.7). These elderly patients accumulated digitoxin even on a dose of 0.05 mg/ day. The symptoms of digitoxin intoxication disappeared on discontinuation of medication. When digitoxin is used in the treatment for heart failure in the very elderly patients, one should be aware of the possibility of digitoxin intoxication, even on a low dose.
After administration of 0.6 mg digitoxin mean serum digitoxin half-life of 4.3 days and 8.1 days respectively observed in cholecystectomized heart patients and control subjects.
The elimination half-life of digitoxin is usually 5-7 days, but may range from 4-14 days. The elimination half-life of digitoxin is generally unchanged in patients with renal failure. In patients with biliary fistulas, plasma half-life is decreased by about 50%. Variability among patients in the degree of enterohepatic recycling of digitoxin may account for part of the variability in plasma half-life in some patients. The elimination half-life of digitoxin is prolonged in hypothyroid patients and decreased in hyperthyroid patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Secondary glycoside from Digitalis purpurea L., Scrophulariaceae. Extracted from the dried leaves with 50% alcohol.

General Manufacturing Information

Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-14-hydroxy-, (3.beta.,5.beta.)-: ACTIVE
Most active glycoside of Digitalis purpurea.

Analytic Laboratory Methods

Analyte: digitoxin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: digitoxin; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: digitoxin; matrix: chemical identification; procedure: thin-layer chromatography with detection using long-wavelength ultraviolet light and comparison to standards
Analyte: digitoxin; matrix: chemical purity; procedure: liquid chromatography with detection at 218 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for Digitoxin (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

BACKGROUND: The cardiac glycoside digitoxin preferentially inhibits the growth of breast cancer cells and targets the Erk pathway. Digitoxin alters the expression of genes that mediate calcium metabolism and IAP genes. PURPOSE: Since the optimal treatment for cancer involves the use of agents in combination, we assessed the growth inhibitory effects of digitoxin combined with agents that alter calcium metabolism, thapsigargin, a sarcoplasmic/ER Ca(2+)-ATPase inhibitor, and the statin simvastatin, as well as digitoxin's effect on the IAP pathway of apoptosis. METHODS: To reveal signaling pathways, we treated human cancer cells with digitoxin, alone or combined with thapsigargin or simvastatin, and measured cell growth using the MTT and colony formation assays. We used histology and Western blot analysis of HEK293 cells to assay effects on IAPs. RESULTS: Digitoxin inhibited the growth of breast, colon and ovarian cancer cells. Consistent with an effect on calcium metabolism, digitoxin exhibited synergy with thapsigargin and simvastatin on ER-negative breast cancer cells. Digitoxin activates expression of Erk pathway genes and suppresses expression of IAP genes. The growth inhibitory effects on HEK293 cells are not blocked by the pancaspase inhibitor zVAD-FMK, indicating that digitoxin may act by a caspase independent pathway of apoptosis. Furthermore, digitoxin does not have an effect on XIAP protein, a major anti-apoptotic protein. CONCLUSION: Digitoxin appears to act through the Erk and stress response pathways and is worthwhile to study to prevent and treat cancer. Our findings warn of possible safety issues for cardiac patients who take a combination of digitoxin and statins.
The effects of concomitant drug therapy on the absorption, distribution, and elimination of digoxin and digitoxin are reviewed. A number of agents can increase or decrease the absorption of digoxin and digitoxin from the gastrointestinal tract by altering GI motility, binding the drugs through physical adsorption, altering the properties of the intestinal wall, or altering the bacterial flora of the intestine. The steady-state serum concentrations of digoxin and digitoxin can be affected if the changes in absorption are of sufficient magnitude, and adjustments in digoxin or digitoxin dosage may be required. A reduction in digoxin and digitoxin protein binding has occurred during concomitant administration of heparin and cardiac glycosides. Since digitoxin is more highly protein bound than digoxin, interactions that involve changes in protein binding are of much greater clinical importance with digitoxin. A number of drugs increase or decrease the elimination of digoxin and digitoxin, and subtherapeutic or toxic concentrations of the cardiac glycosides often result. Drugs that induce hepatic microsomal enzymes can increase the elimination of digitoxin, which is eliminated mainly by hepatic biotransformation. Digoxin is eliminated mainly by renal excretion; renal clearance of digoxin may be increased by vasodilators and thyroid hormones and decreased by quinidine, verapamil, amiodarone, and potassium-sparing diuretics. The clinical importance of changes in serum concentrations of the cardiac glycosides that result from alterations in glycoside elimination requires further study, as does the importance of preliminary reports of interactions between cardiac glycosides and diazepam, captopril, and combination therapy with quinidine-pentobarbital or quinidine-rifampin. Because the cardiac glycosides have a narrow therapeutic range, patients receiving concomitant therapy with agents that might affect the absorption, distribution, or elimination of the cardiac glycosides should be monitored carefully for symptoms of digitalis toxicity or undertreatment.
Metabolism of digitoxin is accelerated by cholestyramine... .
Cardiac glycoside toxicity may also cause various atrial and sinoatrial nodal arrhythmias and conduction disorders including atrial tachycardia, atrial fibrillation, atria flutter, atrial premature complexes, wandering atrial pacemaker, sinus bradycardia, sinoatrial arrest, sinoatrial exit block, and sinus tachycardia. Junctional premature complexes may also occur. Excessive slowing of the pulse rate may be a sign of cardiac glycoside toxicity, but mild resting bradycardia in the absence of other manifestations of toxicity may not necessitate withholding the glycoside. In patients with sinus node disease (ie, sick sinus syndrome), cardiac glycosides may worsen sinus bradycardia or sinoatrial block, particularly in combination with other drugs that depress sinus node or AV conduction, such a beta-adrenergic blocking agents (beta-blockers) and certain nondihydropyridine calcium-channel blockers. /Cardiac glycosides/
For more Interactions (Complete) data for Digitoxin (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Pongrakhananon V, Stueckle TA, Wang HL, O'Doherty GA, Dinu CZ, Chanvorachote P, Rojanasakul Y. Monosaccharide digitoxin derivative sensitize human non-small cell lung cancer cells to anoikis through Mcl-1 proteasomal degradation. Biochem Pharmacol. 2014 Mar 1;88(1):23-35. doi: 10.1016/j.bcp.2013.10.027. Epub 2013 Nov 11. PubMed PMID: 24231508; PubMed Central PMCID: PMC3970117.
2: Bylda C, Thiele R, Kobold U, Volmer DA. Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry. Drug Test Anal. 2015 Oct;7(10):937-46. doi: 10.1002/dta.1781. Epub 2015 Mar 4. PubMed PMID: 25735870.
3: Baryal KN, Adhikari S, Zhu J. Catalytic stereoselective synthesis of β-digitoxosides: direct synthesis of digitoxin and C1'-epi-digitoxin. J Org Chem. 2013 Dec 20;78(24):12469-76. doi: 10.1021/jo4021419. Epub 2013 Dec 11. PubMed PMID: 24295510.
4: Bylda C, Thiele R, Kobold U, Bujotzek A, Volmer DA. Rapid quantification of digitoxin and its metabolites using differential ion mobility spectrometry-tandem mass spectrometry. Anal Chem. 2015 Feb 17;87(4):2121-8. doi: 10.1021/ac503187z. Epub 2015 Jan 26. PubMed PMID: 25588102.
5: Elbaz HA, Stueckle TA, Wang HY, O'Doherty GA, Lowry DT, Sargent LM, Wang L, Dinu CZ, Rojanasakul Y. Digitoxin and a synthetic monosaccharide analog inhibit cell viability in lung cancer cells. Toxicol Appl Pharmacol. 2012 Jan 1;258(1):51-60. doi: 10.1016/j.taap.2011.10.007. Epub 2011 Oct 18. PubMed PMID: 22037315; PubMed Central PMCID: PMC3254807.
6: Beale TM, Taylor MS. Synthesis of cardiac glycoside analogs by catalyst-controlled, regioselective glycosylation of digitoxin. Org Lett. 2013 Mar 15;15(6):1358-61. doi: 10.1021/ol4003042. Epub 2013 Mar 6. PubMed PMID: 23465047.
7: Castello LM, Negro S, Santi F, Zanotti I, Vidali M, Bagnati M, Bellomo G, Avanzi GC. Accidental digitoxin intoxication: an interplay between laboratory and clinical medicine. Biochem Med (Zagreb). 2012;22(3):380-4. PubMed PMID: 23092069; PubMed Central PMCID: PMC3900044.
8: Schmoldt A, Benthe HF, Haberland G. Digitoxin metabolism by rat liver microsomes. Biochem Pharmacol. 1975 Sep 1;24(17):1639-41. PubMed PMID: 10; PubMed Central PMCID: PMC5922622.
9: Ma Y, Li Z, Shi H, Zhang J, Yu B. Assembly of digitoxin by gold(I)-catalyzed glycosidation of glycosyl o-alkynylbenzoates. J Org Chem. 2011 Dec 2;76(23):9748-56. doi: 10.1021/jo201850z. Epub 2011 Nov 4. PubMed PMID: 22054226.
10: Caldwell JH, Greenberger NJ. Interruption of the enterohepatic circulation of digitoxin by cholestyramine. I. Protection against lethal digitoxin intoxication. J Clin Invest. 1971 Dec;50(12):2626-37. PubMed PMID: 5129314; PubMed Central PMCID: PMC292212.
11: Arlotto MP, Sonderfan AJ, McKinney MM, Parkinson A. Digitoxin metabolism by liver microsomal cytochrome P-450 and UDP-glucuronosyltransferase and its role in the protection of rats from digitoxin toxicity by pregnenolone-16 alpha-carbonitrile. Arch Biochem Biophys. 1986 Nov 15;251(1):188-97. PubMed PMID: 3098175.
12: Datta P, Dasgupta A. Interference from digitoxin-like immunoreactive factors reduced in a new monoclonal chemiluminescent digitoxin assay. Ther Drug Monit. 1998 Dec;20(6):663-8. PubMed PMID: 9853984.
13: Haux J, Klepp O, Spigset O, Tretli S. Digitoxin medication and cancer; case control and internal dose-response studies. BMC Cancer. 2001;1:11. Epub 2001 Aug 10. PubMed PMID: 11532201; PubMed Central PMCID: PMC48150.
14: Caldwell JH, Bush CA, Greenberger NJ. Interruption of the enterohepatic circulation of digitoxin by cholestyramine. II. Effect on metabolic disposition of tritium-labeled digitoxin and cardiac systolic intervals in man. J Clin Invest. 1971 Dec;50(12):2638-44. PubMed PMID: 5129315; PubMed Central PMCID: PMC292213.
15: Storstein L. Studies on digitalis. XI. Digitoxin metabolism in patients with impaired renal function. Clin Pharmacol Ther. 1977 May;21(5):536-46. PubMed PMID: 858212.
16: Sphakianaki E, Tsouderos I, Morali A, Kokkas B, Papadopoulos K, Kotoula M, Paradelis A. Interactions between digitoxin and some antiarrhythmic drugs. Methods Find Exp Clin Pharmacol. 1992 Jun;14(5):355-60. PubMed PMID: 1513190.
17: Wood WG, Färber P, Kurowski V. A case of divergent digitoxin values under treatment of a patient with acute digitoxin overdose with digitalis antibody fragments. Klin Wochenschr. 1990 Mar 16;68(6):324-7. PubMed PMID: 2335903.
18: Takahashi M, Sada T, Taneichi Y, Okabe F, Ito Y, Morishima A. Some observations on serum concentrations of digitoxin and digoxin. Jpn Heart J. 1979 Sep;20(5):623-9. PubMed PMID: 501928.
19: Nolte E, Sobel A, Wach S, Hertlein H, Ebert N, Müller-Uri F, Slany R, Taubert H, Wullich B, Kreis W. The New Semisynthetic Cardenolide Analog 3β-[2-(1-Amantadine)-1-on-ethylamine]-digitoxigenin (AMANTADIG) Efficiently Suppresses Cell Growth in Human Leukemia and Urological Tumor Cell Lines. Anticancer Res. 2015 Oct;35(10):5271-5. PubMed PMID: 26408686.
20: Vöhringer HF, Rietbrock N. Digitalis therapy in renal failure with special regard to digitoxin. Int J Clin Pharmacol Ther Toxicol. 1981 Apr;19(4):175-84. Review. PubMed PMID: 7021432.

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